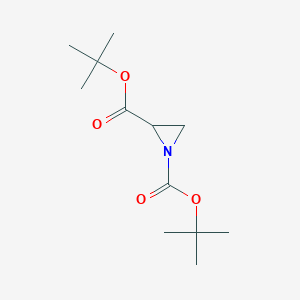

Ditert-butyl aziridine-1,2-dicarboxylate

説明

Ditert-butyl Aziridine-1,2-dicarboxylate as a Versatile Synthetic Intermediate

Ditert-butyl aziridine-1,2-dicarboxylate stands out as a particularly useful synthetic intermediate due to the presence of two key functional groups: the N-Boc protecting group and the C-tert-butyl carboxylate. The N-Boc group not only activates the aziridine (B145994) for ring-opening but also provides a stable protecting group that can be readily removed under acidic conditions. The tert-butyl ester at the C-2 position offers a sterically hindered ester functionality that can influence the regioselectivity of nucleophilic attack and can be deprotected under specific conditions.

The combination of these features makes ditert-butyl aziridine-1,2-dicarboxylate a versatile precursor for a variety of important molecular scaffolds. Its reactions are often characterized by high levels of stereocontrol, allowing for the synthesis of enantiomerically pure products.

A common synthetic route to N-Boc activated aziridines involves the reaction of an olefin with a nitrene precursor in the presence of a suitable catalyst. For instance, the synthesis of the related tert-butyl aziridine-1-carboxylate (BocAz) can be achieved from ethanolamine by first reacting it with di-tert-butyl dicarbonate (B1257347) to form tert-butyl (2-hydroxyethyl)carbamate, followed by a ring-closing reaction. researchgate.net

Scope and Significance in Contemporary Organic Transformations

The application of ditert-butyl aziridine-1,2-dicarboxylate and related activated aziridines spans a wide range of contemporary organic transformations, primarily centered around two major reaction types: nucleophilic ring-opening and cycloaddition reactions.

Nucleophilic Ring-Opening Reactions:

The reaction of activated aziridines with a diverse array of nucleophiles is a powerful method for the construction of complex acyclic and heterocyclic systems. The regioselectivity of the ring-opening is often influenced by the nature of the nucleophile and the substituents on the aziridine ring.

| Nucleophile | Product Type | Significance |

| Organocuprates | β-Amino esters | Access to unnatural amino acids |

| Grignard Reagents | Substituted amines | C-C bond formation |

| Azides | 1,2-Diamines | Precursors to diamine-containing natural products and ligands |

| Thiols | β-Amino sulfides | Important in medicinal chemistry |

| Halides | β-Haloamines | Versatile intermediates for further functionalization |

Cycloaddition Reactions:

Activated aziridines can also participate in cycloaddition reactions, serving as three-atom synthons for the construction of five-membered heterocyclic rings. For example, in the presence of a suitable Lewis acid or under thermal conditions, aziridines can undergo ring-opening to form azomethine ylides, which can then participate in [3+2] cycloaddition reactions with various dipolarophiles.

| Dipolarophile | Resulting Heterocycle |

| Alkenes | Pyrrolidines |

| Alkynes | Dihydropyrroles |

| Aldehydes | Oxazolidines |

| Imines | Imidazolidines |

These cycloaddition reactions provide a highly efficient and stereocontrolled route to a variety of important heterocyclic frameworks that are prevalent in biologically active molecules.

Structure

3D Structure

特性

IUPAC Name |

ditert-butyl aziridine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPXKYCDSMWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939101 | |

| Record name | Di-tert-butyl aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178602-42-1, 127700-62-3 | |

| Record name | Di-tert-butyl aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di-tert-butyl aziridine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ditert Butyl Aziridine 1,2 Dicarboxylate

Established Synthetic Routes

The most conventional and widely adopted methods for the synthesis of N-Boc protected aziridines rely on the direct functionalization of a pre-formed aziridine (B145994) ring. These routes are valued for their reliability and straightforward execution.

Direct N-Carboxylation of Aziridine with Di-tert-butyl Dicarbonate (B1257347)

The direct N-carboxylation of an aziridine-2-carboxylate (B8329488) ester is a standard and effective method for installing the N-Boc protecting group. This reaction involves treating the parent N-H aziridine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). wikipedia.orglookchem.com The lone pair of electrons on the aziridine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butoxycarbonyl group and forming a stable tert-butyl carbamate (B1207046) on the aziridine nitrogen. The byproducts of this reaction are carbon dioxide and tert-butanol. This method is widely applicable for the N-tert-butoxycarbonylation of a diverse range of amines due to the commercial availability and stability of Boc anhydride. nih.gov

The general reaction is as follows: Aziridine-2-carboxylate + Di-tert-butyl dicarbonate → N-Boc-aziridine-2-carboxylate + CO₂ + tert-Butanol

This transformation is a cornerstone in peptide synthesis and other areas of organic chemistry where temporary masking of an amine's reactivity is required. wikipedia.org

Influence of Base Catalysis (e.g., Triethylamine) on Reaction Efficiency

The efficiency of the N-carboxylation reaction with di-tert-butyl dicarbonate is significantly enhanced by the presence of a base catalyst, with triethylamine (B128534) (Et₃N) being a common choice. lookchem.comclockss.org The primary role of triethylamine is to act as a non-nucleophilic base that deprotonates the aziridine nitrogen. This increases the nucleophilicity of the nitrogen atom, making it more reactive towards the electrophilic carbonyl carbon of the Boc anhydride, thereby accelerating the rate of reaction.

Furthermore, the reaction can generate acidic byproducts. Triethylamine serves to neutralize these species, preventing potential side reactions such as acid-catalyzed ring-opening of the sensitive aziridine ring. While other bases like 4-(dimethylamino)pyridine (DMAP) can also be used, often in catalytic amounts alongside a stoichiometric base like triethylamine, the choice of base can influence reaction times and yields. chemicalbook.comresearchgate.net The use of triethylamine ensures the reaction proceeds under mild conditions, which is crucial for preserving the integrity of the strained aziridine heterocycle. clockss.org

Advanced and High-Efficiency Synthesis Approaches

To overcome the limitations of traditional batch processing, such as long reaction times and challenges in scalability, advanced synthetic methodologies have been developed. These approaches focus on improving reaction kinetics, yield, and suitability for large-scale production.

Microwave-Assisted Synthesis: Kinetic and Yield Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of N-heterocycles like aziridines. nih.gov By utilizing dielectric heating, microwave irradiation can lead to a rapid increase in the internal temperature of the reaction mixture, often resulting in dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govresearchgate.net For the synthesis of N-substituted aziridines, microwave treatment has been shown to be a useful method, particularly for reactions that are sluggish at ambient temperatures. nih.gov This technology is compatible with N-Boc protected intermediates and can significantly enhance the efficiency of their formation.

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline Synthesis | Conventional Heating | 4 hours | 75% | nih.gov |

| Quinoline Synthesis | Microwave Irradiation | 2 minutes | 91% | nih.gov |

| Benzimidazole Synthesis | Conventional Heating | 12 hours | 62-65% | nih.gov |

| Benzimidazole Synthesis | Microwave Irradiation | 15-20 minutes | 81-85% | nih.gov |

This table illustrates the general advantages of microwave synthesis for related heterocyclic compounds, showing significant rate and yield enhancements applicable to aziridine synthesis.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry offers a paradigm shift from traditional batch production, providing significant advantages in terms of safety, scalability, and process control. nih.gov In a flow reactor, reagents are continuously pumped and mixed in a tube or channel, where the reaction occurs. This setup allows for superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the safe handling of reactive intermediates. For the production of aziridines, which can be unstable or hazardous, flow systems minimize the volume of reactive material at any given time. nih.gov This technology is well-suited for the scalable production of fine chemicals like Ditert-butyl aziridine-1,2-dicarboxylate, enabling consistent product quality and high throughput. While specific data for the target molecule is not prevalent, the successful application to related processes demonstrates its high potential. researchgate.netrsc.org

| Product | Reactor Volume | Residence Time | Productivity | Reference |

|---|---|---|---|---|

| Bicyclic Aziridine | FEP Tube Reactor | 17.9 hours (recirculating) | 2 g/day | researchgate.net |

| Bicyclic Aziridine | Quartz Reactor | N/A | 3.7 g L⁻¹ h⁻¹ | researchgate.net |

| Aluminum Fumarate (MOF) | 1.394 L Reactor | 1 minute | 5.6 kg h⁻¹ | mofworx.com |

This table provides examples of productivity in continuous flow systems, highlighting the technology's capability for scalable chemical synthesis.

Asymmetric Induction Strategies in Preparation

The synthesis of enantiomerically pure aziridines is of paramount importance, as the stereochemistry of these building blocks dictates that of the final target molecules. Several advanced strategies for asymmetric induction have been developed.

One highly effective method is the catalytic asymmetric aziridination of N-Boc protected imines with diazo compounds. This approach utilizes chiral Brønsted acid catalysts, such as those derived from vaulted biaryl ligands like VANOL. These catalysts can control the facial selectivity of the attack on the imine, leading to the formation of trisubstituted aziridines with excellent diastereo- and enantioselectivities. For example, the reaction of N-Boc imines with α-diazo esters can yield the corresponding N-Boc protected aziridines with high enantiomeric excess (ee). msu.edu

Another powerful strategy is the kinetic resolution of racemic starting materials. For instance, the kinetic resolution of racemic 2H-azirines via copper hydride-catalyzed reduction can produce enantioenriched N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.org This method allows for the separation of enantiomers by having one react faster than the other in the presence of a chiral catalyst. The resulting enantiopure N-H aziridine can then be protected with a Boc group. These asymmetric methods provide access to chiral aziridine-2-carboxylates with high optical purity, which are versatile intermediates for the synthesis of complex, biologically active molecules. chemrxiv.orgnih.govbeilstein-journals.org

| Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Aziridination | N-Boc Imines + α-Diazo Esters | N-Boc-trisubstituted aziridines | Up to 98% | msu.edu |

| Kinetic Resolution | Racemic 2H-azirine-2-carboxylates | Chiral N-H aziridine-2-carboxylates | Up to 94% | chemrxiv.orgchemrxiv.org |

| Aza-Diels-Alder Reaction | Enantiopure 2H-azirine-3-carboxylates | Bicyclic/Tricyclic aziridines | High (enantiopure starting material) | nih.gov |

Utilization of Chiral Precursors and Auxiliaries

The asymmetric synthesis of aziridines, including di-tert-butyl aziridine-1,2-dicarboxylate, often employs chiral precursors and auxiliaries to control stereochemistry. Chiral aziridines are valuable building blocks in asymmetric synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions. researchgate.net

One established strategy involves the use of chiral enolates derived from pseudoephedrine amides in stereocontrolled aziridine ring-opening reactions, leading to the formation of γ-aminoamides. acs.org The diastereoselectivity of this reaction is governed by the chiral auxiliary on the enolate. acs.org While not a direct synthesis of the title compound, this demonstrates the principle of using chiral auxiliaries to influence the stereochemical outcome of reactions involving the aziridine ring.

Another approach utilizes chiral sulfinimines (N-sulfinyl imines) in aza-Darzens reactions. The one-pot, highly diastereoselective reaction of lithium α-bromo enolates with enantiopure sulfinimines is a significant method for the asymmetric construction of aziridine-2-carboxylates. nih.gov For instance, the addition of the lithium enolate of methyl dichloroacetate (B87207) to (S)-(+)-sulfinimines can produce methyl 2-chloroaziridine-2-carboxylates as precursors to other functionalized aziridines. nih.gov

Furthermore, chiral auxiliaries can be directly attached to the aziridine nitrogen to direct subsequent transformations. Although many of these auxiliaries, such as arenesulfonyl groups, can be difficult to remove, their influence on the stereoselectivity of reactions is significant. scispace.com The inherent reactivity of chiral aziridines makes them powerful intermediates in the synthesis of complex nitrogen-containing molecules. researchgate.net

Divergent Synthetic Pathways to Aziridine-1,2-dicarboxylate Derivatives

Enantioselective Aziridination of Olefins

The direct aziridination of olefins is a powerful and atom-economical method for the synthesis of aziridines. Enantioselective versions of this reaction provide efficient access to chiral aziridines. nih.gov Various transition metal-based catalysts, including those of copper, rhodium, and cobalt, have been developed for asymmetric olefin aziridination. nih.govacs.orgnih.gov

A notable example is the use of a planar chiral rhodium(III) indenyl catalyst for the enantioselective aziridination of unactivated terminal alkenes. acs.orgnih.gov This system demonstrates high enantioselectivity across a broad range of substrates, including those with various functional groups. acs.orgnih.gov The reaction proceeds through an olefin insertion step into a rhodium-nitrenoid intermediate, which is both rate-determining and enantio-determining. acs.org

The following table summarizes the enantioselective aziridination of various unactivated terminal alkenes using a planar chiral rhodium(III) catalyst, showcasing the versatility of this method.

| Entry | Alkene Substrate | Aziridine Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | 1-Octene | 2-Hexyl-1-nosylaziridine | 83 | 95:5 |

| 2 | 5-Hexen-1-ol, benzyl (B1604629) ether | 2-(4-(Benzyloxy)butyl)-1-nosylaziridine | 61 | 95:5 |

| 3 | 5-Hexen-1-ol | 4-(1-Nosylaziridin-2-yl)butan-1-ol | 49 | 95:5 |

| 4 | N-(Hex-5-en-1-yl)phthalimide | 2-(4-Phthalimidobutyl)-1-nosylaziridine | 52 | 94:6 |

| 5 | N-(Hex-5-en-1-yl)acetamide | N-(4-(1-Nosylaziridin-2-yl)butyl)acetamide | 71 | 94:6 |

Data sourced from a study on enantioselective aziridination. acs.orgnih.gov

Catalytic systems based on cobalt(II) complexes have also proven effective for the asymmetric aziridination of alkenes with fluoroaryl azides, producing N-fluoroaryl aziridines in high yields and with excellent enantioselectivities. nih.gov

Synthesis of Substituted Aziridine-2-carboxylates

The synthesis of substituted aziridine-2-carboxylates is of significant interest as these compounds are precursors to a variety of α- and β-amino acids. clockss.org A common strategy for their preparation is the intramolecular cyclization of 1,2-amino alcohol precursors. clockss.org This reaction is stereospecific and relies on the trans coplanar arrangement of the amine and the leaving group. clockss.org

Another versatile method is the aza-Darzens reaction, which involves the reaction of an imine with an α-haloester enolate. Catalytic enantioselective aza-Darzens reactions have been developed for the efficient construction of complex trisubstituted aziridines. For example, a Zn-ProPhenol catalyzed reaction using chlorinated aromatic ketones as nucleophilic partners provides access to α-chloro-β-aminoketone intermediates which can be converted to the corresponding aziridines. nih.gov

The following table presents examples of the synthesis of substituted aziridine-2-carboxylates via a Zn-ProPhenol catalyzed aza-Darzens reaction.

| Entry | α-Chloroketone | Imine | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |

| 1 | 2-Chloro-1-phenylethanone | N-Benzylideneaniline | 95 | >20:1 | 98 |

| 2 | 2-Chloro-1-(4-methoxyphenyl)ethanone | N-Benzylideneaniline | 92 | >20:1 | 97 |

| 3 | 2-Chloro-1-(4-chlorophenyl)ethanone | N-Benzylideneaniline | 96 | >20:1 | 98 |

| 4 | 2-Chloro-1-(naphthalen-2-yl)ethanone | N-Benzylideneaniline | 93 | >20:1 | 96 |

Data adapted from a study on catalytic enantioselective aza-Darzens reactions. nih.gov

Furthermore, functionalized aziridine-2-carboxylates, such as alkyl 2-(bromomethyl)aziridine-2-carboxylates, can be synthesized through a sequence of amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. nih.gov These compounds serve as versatile intermediates for further functionalization. nih.gov

Stereoselective Approaches to Bidiaziridines

Bidiaziridines, molecules containing two fused diaziridine rings, represent a unique class of heterocyclic compounds. Their synthesis often involves the bisaziridination of α-diimines. A highly stereoselective method utilizes ethyl nosyloxycarbamate as the aminating agent for the reaction with symmetric (E-s-trans-E)-α-diimines. nih.govresearchgate.net This reaction proceeds under mild conditions and with high stereoselectivity, yielding bidiaziridines with complete retention of the starting α-diimine configuration. nih.govresearchgate.net

When chiral α-diimines are used as substrates, the reaction produces a single pure diastereomer, resulting from the attack of the aza-anion on the opposite faces of the conjugated system. nih.govresearchgate.net The first examples of 3,3'-bidiaziridines, specifically 1,1'-dialkyl-3,3'-bidiaziridines, were synthesized as mixtures of two diastereomers, which could be separated. researchgate.net X-ray diffraction analysis and nuclear Overhauser effect experiments confirmed the structures as the racemate and the meso-form. researchgate.net

The following table illustrates the stereoselective synthesis of bidiaziridines from various α-diimines.

| Entry | α-Diimine Substrate | Bidiaziridine Product | Yield (%) | Diastereomeric Ratio |

| 1 | (E,E)-N,N'-Dibenzylidenethane-1,2-diamine | (1R,1'R,2S,2'S)-1,1'-Dibenzyl-2,2'-bis(nosyl)bidiaziridine | 75 | Single diastereomer |

| 2 | (E,E)-N,N'-Bis(4-methoxybenzylidene)ethane-1,2-diamine | (1R,1'R,2S,2'S)-1,1'-Bis(4-methoxyphenyl)-2,2'-bis(nosyl)bidiaziridine | 80 | Single diastereomer |

| 3 | (E,E)-N,N'-Bis(furan-2-ylmethylene)ethane-1,2-diamine | (1R,1'R,2S,2'S)-1,1'-Bis(furan-2-yl)-2,2'-bis(nosyl)bidiaziridine | 72 | Single diastereomer |

Illustrative data based on the described stereoselective bisaziridination methodology. nih.govresearchgate.net

Mechanistic Investigations into the Reactivity of Ditert Butyl Aziridine 1,2 Dicarboxylate

Intrinsic Ring Strain and Enhanced Reactivity of the Aziridine (B145994) Moiety

The fundamental driving force behind the reactivity of aziridines is the significant ring strain, estimated to be around 26-27 kcal/mol. nih.govresearchgate.netnih.gov This strain arises from the deviation of the bond angles within the three-membered ring from the ideal tetrahedral angle of 109.5°. In di-tert-butyl aziridine-1,2-dicarboxylate, this inherent strain is further modulated by the electronic effects of the two tert-butoxycarbonyl groups. These electron-withdrawing groups activate the aziridine ring, making it more susceptible to nucleophilic attack compared to non-activated N-alkyl or N-aryl aziridines. nih.govclockss.org The presence of these activating groups enhances the electrophilicity of the ring carbons, thereby facilitating ring-opening reactions. nih.gov Computational studies have been employed to quantify the ring strain energies of various substituted aziridines, providing a theoretical basis for understanding their relative reactivities. osti.gov

Detailed Analysis of Ring-Opening Reactions

The cleavage of the strained C-N or C-C bonds in the aziridine ring is a characteristic and synthetically valuable transformation. For di-tert-butyl aziridine-1,2-dicarboxylate, nucleophilic ring-opening reactions are the most extensively studied pathways.

Pathways of Nucleophilic Attack on the Aziridine Ring

Nucleophilic attack on the aziridine ring of di-tert-butyl aziridine-1,2-dicarboxylate can, in principle, occur at either of the two ring carbons. The reaction generally proceeds via an S(_N)2-type mechanism, where the nucleophile attacks a ring carbon, leading to the simultaneous cleavage of the opposite C-N bond. nih.gov The presence of the two carboxylate groups significantly influences the electronic distribution within the ring, making the carbon atoms electrophilic and thus prone to attack by a wide range of nucleophiles. nih.gov

The reaction can be initiated by various nucleophiles, including amines, thiols, and halides. The nature of the nucleophile, the solvent, and the presence of catalysts can all influence the reaction pathway and the structure of the resulting product. frontiersin.org

Regioselectivity and Stereocontrol in Ring-Opening Processes

In unsymmetrically substituted aziridines, the regioselectivity of the ring-opening reaction is a critical aspect. For aziridine-2-carboxylates, nucleophilic attack generally occurs at the C3 position (the carbon not bearing the carboxylate group), leading to the formation of α-amino acid derivatives. nih.govclockss.org This regioselectivity is often governed by a combination of steric and electronic factors. frontiersin.orgresearchgate.net

Stereocontrol is another crucial element in the ring-opening of chiral aziridines. These reactions often proceed with a high degree of stereospecificity. For instance, nucleophilic attack typically occurs with inversion of configuration at the carbon center being attacked, which is characteristic of an S(_N)2 mechanism. nih.gov This stereochemical outcome allows for the synthesis of enantiomerically pure amino acid derivatives from chiral aziridine precursors. nih.gov

Steric and Electronic Effects of tert-Butyl Groups on Selectivity

The two bulky tert-butyl groups in di-tert-butyl aziridine-1,2-dicarboxylate exert significant steric hindrance. mdpi.com This steric bulk can influence the regioselectivity of nucleophilic attack by directing the incoming nucleophile to the less sterically hindered carbon atom. nih.govnumberanalytics.com For instance, in cases where electronic factors might favor attack at a more substituted carbon, the steric hindrance from the tert-butyl groups can override this preference, leading to attack at the less substituted position. researchgate.net

Below is a table summarizing the general regiochemical outcomes of nucleophilic ring-opening of activated aziridines, which provides a framework for understanding the behavior of di-tert-butyl aziridine-1,2-dicarboxylate.

| Activating Group (on N) | C2-Substituent | Nucleophile | Preferred Site of Attack | Reference |

| Electron-withdrawing (e.g., -COOR) | Alkyl | Hard Nucleophiles (e.g., R-Li) | C2 (more substituted) | frontiersin.org |

| Electron-withdrawing (e.g., -COOR) | Alkyl | Soft Nucleophiles (e.g., RSH) | C3 (less substituted) | nih.gov |

| Electron-withdrawing (e.g., -COOR) | Aryl | Various Nucleophiles | C2 (benzylic position) | frontiersin.org |

Oxidative Transformations

Beyond ring-opening reactions, the nitrogen atom of the aziridine ring in di-tert-butyl aziridine-1,2-dicarboxylate can undergo oxidative transformations.

Formation of Aziridine N-oxides

The oxidation of the nitrogen atom in an aziridine leads to the formation of an aziridine N-oxide. These compounds are of interest due to their potential as reactive intermediates and their unique chemical properties. nih.gov The oxidation of tertiary amines and other nitrogen heterocycles to their corresponding N-oxides is a well-established transformation, often employing oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

While the direct oxidation of di-tert-butyl aziridine-1,2-dicarboxylate to its N-oxide is not extensively documented in readily available literature, the general principles of N-oxidation of activated aziridines can be applied. The presence of the electron-withdrawing tert-butoxycarbonyl groups would decrease the nucleophilicity of the nitrogen atom, potentially making the oxidation more challenging compared to N-alkyl aziridines. However, with sufficiently powerful oxidizing agents, the formation of the corresponding N-oxide is mechanistically plausible. The resulting aziridine N-oxide would be a highly strained and reactive species, prone to subsequent transformations. nih.gov

Reductive Transformations

Reductive transformations of aziridines are a key method for the synthesis of amino compounds, with the regioselectivity of the ring-opening being a critical factor. For aziridines activated with electron-withdrawing groups on the nitrogen atom, such as the tert-butyloxycarbonyl (Boc) group present in Di-tert-butyl aziridine-1,2-dicarboxylate, reductive cleavage of the C-N bond is often favored.

The conversion of Di-tert-butyl aziridine-1,2-dicarboxylate to the corresponding protected amino ester can be achieved through various reductive methods. The presence of the N-Boc activating group is crucial for directing the regioselectivity of the ring-opening towards C-N bond cleavage, leading to the formation of β-amino esters. chemistry-chemists.comnih.gov

One of the most effective reagents for the reductive ring-opening of N-activated aziridine-2-carboxylates is samarium diiodide (SmI₂) . chemistry-chemists.comnih.govwikipedia.orgresearchgate.netnih.govnih.gov This single-electron transfer reagent has been extensively studied for its ability to promote the cleavage of the C-N bond in these systems. nih.govacs.org The general mechanism is believed to involve the transfer of an electron from SmI₂ to the aziridine, leading to a radical anion intermediate. Subsequent protonation and further reduction ultimately result in the cleavage of the C-N bond. The choice of solvent and the presence of additives can significantly influence the reactivity of SmI₂. wikipedia.orgresearchgate.net

Research on analogous N-Boc protected aziridine-2-carboxylates has shown that the stereochemistry of the substituents on the aziridine ring can have a profound impact on the outcome of the reduction. For instance, in some cases, cis-aziridines may show a greater propensity for C-C bond cleavage compared to their trans counterparts. nih.govacs.org This is attributed to the relief of steric strain in the transition state leading to C-C bond cleavage. acs.org However, with strongly activating groups like the N-Boc group, the formation of the β-amino ester via C-N cleavage is generally the predominant pathway. chemistry-chemists.comnih.gov

The following table summarizes the results of SmI₂-mediated reductive ring-opening for a related N-Boc aziridine-2-carboxylate (B8329488), highlighting the influence of the substituent at the 3-position on the product distribution.

| Substituent at C3 | Product of C-N Cleavage (β-Amino Ester) Yield (%) | Product of C-C Cleavage Yield (%) | Reference |

|---|---|---|---|

| Aryl | Predominant | Minor | nih.gov |

| Alkyl | Exclusive | Not Observed | nih.gov |

Another important method for the reductive conversion of aziridines to amines is catalytic hydrogenation . tcichemicals.com This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The mechanism of catalytic hydrogenation of aziridines is thought to proceed via oxidative addition of the C-N bond to the metal surface, followed by hydrogenolysis. The N-Boc group in Di-tert-butyl aziridine-1,2-dicarboxylate would likely remain intact under standard hydrogenation conditions used for ring-opening, affording the protected amino ester.

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms. rsc.org For the reductive transformations of Di-tert-butyl aziridine-1,2-dicarboxylate, computational chemistry can provide insights into the energetics of different reaction pathways, the structures of transition states, and the factors that govern regioselectivity.

Theoretical calculations on the ring-opening of aziridines have explored the influence of catalysts and substituents on the reaction mechanism. For instance, DFT studies have been used to analyze the transition states involved in the palladium-catalyzed ring-opening of aziridines, revealing that the interaction between the catalyst and the aziridine is a key determinant of selectivity. mdpi.comresearchgate.netresearchgate.net An energy decomposition analysis of these transition states can further clarify the nature of these interactions. mdpi.comresearchgate.net

In the context of reductive ring-opening, computational studies can model the single-electron transfer process from reagents like SmI₂ to the aziridine ring. Such studies can help to rationalize the observed regioselectivity by comparing the activation barriers for C-N versus C-C bond cleavage in the resulting radical anion intermediate. Factors such as the distribution of spin density in the radical anion and the stability of the potential products can be analyzed to predict the favored reaction pathway.

Furthermore, computational models can investigate the role of solvent molecules in the reaction mechanism. For example, in SmI₂ reductions, explicit solvent molecules can be included in the calculations to understand their role in protonation steps and in stabilizing charged intermediates. rsc.org DFT calculations have also been employed to understand how hydrogen bonding between solvents and aziridines can modulate orbital distributions and thereby direct the regioselectivity of ring-opening reactions. rsc.org

While specific computational studies on the reductive transformations of Di-tert-butyl aziridine-1,2-dicarboxylate are not extensively reported, the methodologies and principles derived from studies on related aziridine systems provide a strong framework for understanding its reactivity. Future computational investigations focused on this specific molecule would be valuable for providing a more detailed and quantitative picture of its reaction mechanisms.

Synthetic Applications and Chemical Transformations of Ditert Butyl Aziridine 1,2 Dicarboxylate

Nucleophilic Ring-Opening Reactions

The ring-opening of activated aziridines, such as di-tert-butyl aziridine-1,2-dicarboxylate, is a cornerstone of its synthetic utility. clockss.org These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the two electrophilic carbon atoms of the aziridine (B145994) ring, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack—whether it occurs at the C2 (substituted) or C3 (unsubstituted) position—is influenced by the nature of the nucleophile, the solvent, and any catalysts employed. frontiersin.org

The reaction of activated aziridines with amine nucleophiles provides a direct route to vicinal 1,2-diamines, which are crucial structural motifs in ligands, pharmaceuticals, and natural products. nih.govchemrxiv.org The ring-opening of N-protected aziridines with various amines can be achieved under mild conditions, often with high regioselectivity. nih.gov For instance, studies on N-tosyl activated aziridines have shown that aromatic amines can efficiently open the ring to afford the corresponding diamines in high yields. organic-chemistry.org This aminolysis can even proceed under catalyst- and solvent-free conditions, highlighting the inherent reactivity of the activated aziridine system. rsc.org The reaction of a trisubstituted ethynyl (B1212043) aziridine with a range of amine nucleophiles has been shown to proceed with complete regio- and stereoselective control, yielding unique vicinal diamines with a fully substituted carbon center. nih.gov

| Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aromatic Amines | Indium tribromide | Vicinal-diamines | High | organic-chemistry.org |

| Various Amines | Catalyst- and solvent-free | Vicinal-diamines | - | rsc.org |

| Amine Nucleophiles | Rh(III)-catalyst | 1,2-vicinal diamines | Good | organic-chemistry.org |

The synthesis of vicinal amino alcohols is another significant application of aziridine ring-opening chemistry. These compounds are important constituents of biologically active molecules. nih.gov The reaction of activated aziridines with oxygen nucleophiles, such as alcohols or water, leads to the formation of protected amino alcohols. nih.gov The regioselectivity can be controlled by the substituents on the aziridine ring and the reaction conditions. For example, the ring opening of an aziridine bearing a γ-ketone substituent at the C2 position with water as the nucleophile occurs selectively at the C2 carbon. frontiersin.org In contrast, if the C2 substituent contains a γ-silylated hydroxy group, the attack occurs at the unsubstituted C3 position. frontiersin.org Intramolecular strategies, where an alcohol moiety is tethered to the aziridine, have also been developed to afford protected amino alcohols in a single, regiocontrolled transformation. nih.gov

Thiol nucleophiles react readily with activated aziridines to produce β-amino thioethers. Thiols are generally excellent nucleophiles, and their reactions with aziridines are often highly efficient and regioselective. nih.gov Research has demonstrated that thiophenol can be used to open the aziridine ring in C-glycosyl aziridine derivatives. The reaction is fully regioselective, with the thiol attacking the less substituted carbon of the aziridine ring, affording the corresponding C-glycosyl-aminoethyl sulfide (B99878) derivatives in good yields. nih.gov This transformation is typically carried out under mild conditions, such as at room temperature in a solvent like methylene (B1212753) chloride. nih.gov

| Aziridine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| C-glycosyl aziridine | Thiophenol | CH2Cl2, rt | C-glycosyl-aminoethyl sulfide | 67-72 | nih.gov |

The ring-opening of activated aziridine-2-carboxylates with fluoride (B91410) ions has been developed as a method for synthesizing fluorinated amino acids. nih.gov This reaction is of particular interest in the field of medicinal chemistry and positron emission tomography (PET), where fluorine-18 (B77423) ([¹⁸F]) is a commonly used radionuclide. nih.gov Studies have shown that the reaction of N-Boc-activated aziridine-2-carboxylates with [¹⁸F]fluoride proceeds with complete regioselectivity. nih.gov The nucleophilic attack by the fluoride ion occurs exclusively at the C2 position (the most substituted carbon atom), leading to the formation of α-[¹⁸F]fluoro-β-alanine derivatives after subsequent deprotection steps. nih.gov This high degree of regioselectivity is crucial for ensuring the production of a single desired isomer. The reaction conditions, such as the choice of base and heating method (e.g., microwave), have been optimized to achieve good radiochemical yields. nih.gov

| N-Activating Group | Nucleophile | Key Result | Reference |

| Boc (tert-butyloxycarbonyl) | [¹⁸F]Fluoride | Totally regioselective attack at C2 | nih.gov |

| Cbz (Carboxybenzyl) | [¹⁸F]Fluoride | Totally regioselective attack at C2 | nih.gov |

| Tosyl | [¹⁸F]Fluoride | Good [¹⁸F] incorporation, but unstable | nih.gov |

Role in Asymmetric Synthesis

Optically active aziridines are exceptionally valuable intermediates in organic synthesis. nih.gov Their utility stems from the ability to undergo stereospecific ring-opening reactions, which allows the chirality of the aziridine to be transferred to a wide array of acyclic, nitrogen-containing products. nih.govnih.gov

Enantiomerically pure aziridine-2-carboxylates, including derivatives of di-tert-butyl aziridine-1,2-dicarboxylate, serve as chiral building blocks for the synthesis of other valuable organic compounds like α- and β-amino acids. clockss.org The asymmetric synthesis of these aziridines can be achieved through various methods, including the use of chiral catalysts. nih.govmsu.edu Once the enantiopure aziridine is obtained, its subsequent ring-opening with a nucleophile typically proceeds with inversion of configuration at the site of attack (SN2 mechanism). This stereospecificity ensures that the enantiomeric purity of the starting material is translated to the product. researchgate.net For example, the ring-opening of a chiral aziridine can provide access to enantiomerically enriched diamines, amino alcohols, and other complex amine-containing molecules, which are often key components of pharmaceuticals and natural products. frontiersin.orgchemrxiv.org

Precursors for Chiral Amino Acid Derivatives

The nucleophilic ring-opening of activated aziridine-2-carboxylates represents a cornerstone strategy for the asymmetric synthesis of non-proteinogenic α- and β-amino acids. clockss.org Di-tert-butyl aziridine-1,2-dicarboxylate, possessing both N-Boc activation and a C2-carboxylate group, is an ideal substrate for such transformations. The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic ring carbons, leading to cleavage of a C-N bond.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. While heteroatom nucleophiles typically attack the β-carbon (C3) to yield α-amino acid derivatives, carbon-based nucleophiles can sometimes lead to mixtures of regioisomers. clockss.org However, the use of specific reagents and conditions can overcome this challenge. Organocuprates, for instance, have been successfully employed for the regioselective ring-opening of N-activated aziridines. clockss.org The reaction of a chiral di-tert-butyl aziridine-1,2-dicarboxylate with an organocuprate reagent would proceed with attack at the C3 position, yielding a protected β-substituted amino acid derivative after workup. This approach allows for the introduction of a wide variety of alkyl, vinyl, and aryl side chains.

Another effective class of carbon nucleophiles for this purpose is stabilized Wittig reagents. Research has shown that N-acyl aziridine-2-carboxylate (B8329488) esters react with carbonyl-stabilized Wittig reagents to open the aziridine ring. psu.edu This reaction forms a phosphorus ylide intermediate, which can then react with aldehydes or ketones in a subsequent step to generate optically pure unsaturated γ-alkylidene glutamic acids. psu.edu This sequence highlights the utility of the aziridine dicarboxylate as a compact and stereochemically defined precursor to complex amino acid structures.

| Nucleophile Type | Reagent Example | Product Type | Ref. |

| Organocuprate | R₂CuLi | β-Substituted α-amino acid derivative | clockss.org |

| Stabilized Ylide | Ph₃P=CHCO₂Et | Unsaturated amino acid derivative | psu.edu |

| Heteroatom | RSH, ROH, R₂NH | β-Thio, -Oxy, or -Amino substituted α-amino acid derivative | clockss.org |

Construction of Complex Nitrogen-Containing Molecules

The unique structural and electronic properties of di-tert-butyl aziridine-1,2-dicarboxylate make it an excellent starting material for the synthesis of more elaborate nitrogen-containing molecular architectures. Its ability to act as a compact C2N synthon is particularly valuable in the construction of larger heterocyclic frameworks.

Building Blocks for Diverse Heterocyclic Systems

The controlled ring-opening of di-tert-butyl aziridine-1,2-dicarboxylate, either by an external nucleophile or through rearrangement, followed by intramolecular cyclization, provides access to a wide array of five- and six-membered heterocyclic systems. These transformations leverage the inherent reactivity of the strained ring to build molecular complexity in a stereocontrolled manner.

The pyrrolidine (B122466) ring is a ubiquitous structural motif in natural products and pharmaceuticals. One of the most powerful methods for its synthesis from aziridines involves the generation of an azomethine ylide intermediate, which can subsequently undergo a [3+2] cycloaddition reaction with a dipolarophile. osaka-u.ac.jp The thermal or photochemical ring-opening of an aziridine dicarboxylate, such as di-tert-butyl aziridine-1,2-dicarboxylate, can generate a transient azomethine ylide. acs.org In the presence of an alkene or alkyne, this ylide is trapped in a concerted cycloaddition to furnish a highly substituted pyrrolidine or pyrroline (B1223166) derivative. The stereochemistry of the starting aziridine is often transferred with high fidelity to the final cycloadduct. acs.org

An alternative strategy involves a stepwise ring-opening and cyclization sequence. For example, the ring-opening of a suitably functionalized aziridine carboxylate, derived from a natural product like D-glucose, can be followed by a series of transformations and a final intramolecular cyclization to yield polyhydroxylated pyrrolidine alkaloids. rsc.org This highlights the use of the aziridine moiety as a latent amino alcohol equivalent for building complex chiral structures.

| Reaction Type | Intermediate | Dipolarophile/Reagent | Resulting Framework | Ref. |

| [3+2] Cycloaddition | Azomethine Ylide | Dimethyl acetylenedicarboxylate | Substituted Pyrroline | acs.org |

| Ring-Opening/Cyclization | α-Hydroxy-β-aminoester | - | Polyhydroxylated Pyrrolidine | rsc.org |

The synthesis of pyrazolidines, a saturated five-membered ring containing two adjacent nitrogen atoms, typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophile. csic.es While not a widely documented transformation, a plausible synthetic route to pyrazolidine (B1218672) derivatives from di-tert-butyl aziridine-1,2-dicarboxylate can be envisioned. This would involve the nucleophilic ring-opening of the activated aziridine by a hydrazine.

In this proposed pathway, hydrazine or a substituted hydrazine would act as a dinucleophile. The initial attack by one nitrogen atom on the C3 carbon of the aziridine ring would lead to a ring-opened intermediate. This intermediate, a substituted hydrazine derivative, could then undergo an intramolecular cyclization via attack of the second nitrogen atom onto the C2 carboxylate carbon, displacing the tert-butyl ester and forming the pyrazolidin-3-one (B1205042) ring system. The feasibility of this approach relies on controlling the reactivity of the hydrazine nucleophile and managing the subsequent cyclization step.

1,2,4-Triazolines are five-membered heterocycles with three nitrogen atoms. Their synthesis often involves cycloaddition reactions. A potential, though speculative, pathway to 1,2,4-triazolines using di-tert-butyl aziridine-1,2-dicarboxylate would involve its reaction with a suitable 1,3-dipole. For instance, a nitrile imine, generated in situ from a hydrazonoyl halide, could potentially undergo a [3+2] cycloaddition reaction where the aziridine acts as the two-atom component. However, this type of reactivity for N-Boc activated aziridines is not well-established, as they more commonly form azomethine ylides (a 1,3-dipole themselves) rather than act as dipolarophiles. An alternative concept would be a stepwise process involving ring-opening by a nitrogen-rich nucleophile followed by cyclization with a third nitrogen source, though this would likely be a complex, multi-step process.

The morpholin-2-one (B1368128) scaffold is an important structural unit in medicinal chemistry. The synthesis of these heterocycles can be efficiently achieved starting from activated aziridines. A well-established strategy involves the Lewis acid-catalyzed, SN2-type ring-opening of an N-Boc-aziridine-2-carboxylate with a 2-haloethanol. researchgate.net The resulting haloalkoxy amine intermediate is then treated with a base to induce intramolecular cyclization, furnishing the desired morpholin-2-one derivative. researchgate.net This method is highly regio- and stereoselective, allowing for the synthesis of enantiomerically pure substituted morpholin-2-ones. The commercial availability of chiral epichlorohydrin (B41342) allows for the straightforward synthesis of key precursors like (S)-N-Boc-2-hydroxymethylmorpholine and (S)-N-Boc-morpholine-2-carboxylic acid, demonstrating the robustness of synthetic routes that proceed via aziridine or epoxide intermediates. nih.gov

| Step | Reagents | Intermediate/Product | Ref. |

| 1. Ring Opening | 2-Bromoethanol, Lewis Acid (e.g., BF₃·OEt₂) | N-Boc-β-(2-bromoethoxy)-α-amino acid ester | researchgate.net |

| 2. Cyclization | Base (e.g., NaH) | N-Boc-morpholin-2-one-3-carboxylate | researchgate.net |

Intermediates in Peptide and Peptide Analog Synthesis

The unique structure of di-tert-butyl aziridine-1,2-dicarboxylate makes it a valuable precursor for introducing non-canonical amino acid structures into peptides, thereby modifying their structure and function.

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides characterized by thioether cross-linked amino acids, specifically lanthionine (B1674491) or methyllanthionine. researchgate.net These structures are crucial for the peptide's conformation and biological activity. nih.gov Di-tert-butyl aziridine-1,2-dicarboxylate serves as a key reagent in the chemical synthesis of lanthionine bridges within peptides.

The synthetic strategy involves the S-alkylation of a cysteine residue by the aziridine derivative. nih.gov This reaction is a post-synthetic modification approach where the pre-formed peptide containing a cysteine is reacted with di-tert-butyl aziridine-1,2-dicarboxylate. The nucleophilic thiol side chain of cysteine attacks and opens the strained aziridine ring, forming a stable thioether linkage characteristic of lanthionine. This process can be facilitated by microwave heating in the presence of molecular sieves, which act as catalysts. nih.gov The reaction is typically performed in a solvent like N,N-dimethylformamide (DMF) under an inert atmosphere. nih.gov

Table 1: Conditions for Microwave-Assisted S-Alkylation for Lanthionine Synthesis nih.gov

| Parameter | Condition |

|---|---|

| Reagent | Di-tert-butyl aziridine-1,2-dicarboxylate |

| Substrate | Cysteine-containing peptide |

| Solvent | DMF |

| Catalyst | 4 Å molecular sieves (activated) |

| Temperature | 40 °C |

| Duration | 5 minutes |

This method provides a direct and efficient route to introduce lanthionine cross-links, which are more stable than disulfide bridges, into synthetic peptides, enabling the exploration of novel peptide analogs with enhanced structural stability and biological activity. nih.govnih.gov

Vicinal diamines, or 1,2-diamines, are a fundamental structural motif present in numerous biologically active molecules and are crucial ligands in coordination chemistry. nih.gov Activated aziridines are excellent precursors for the stereocontrolled synthesis of these diamines through nucleophilic ring-opening reactions. organic-chemistry.orgresearchgate.net

Di-tert-butyl aziridine-1,2-dicarboxylate, being an activated aziridine due to the electron-withdrawing dicarboxylate groups, is susceptible to ring-opening by various nucleophiles, including amines. The reaction with an amine nucleophile, often catalyzed by a Lewis acid such as indium tribromide (InBr₃) or scandium triflate (Sc(OTf)₃), proceeds via the cleavage of a carbon-nitrogen bond to furnish a vicinal diamine. organic-chemistry.org The protecting groups on the aziridine nitrogen and the incoming amine can be chosen to allow for subsequent selective deprotection and further functionalization. This approach is highly valuable for accessing unsymmetrical vicinal diamines, which can be challenging to synthesize via other methods. nih.gov

The general transformation is outlined below:

Step 1: An amine nucleophile attacks one of the aziridine ring carbons.

Step 2: The C-N bond of the aziridine ring breaks, relieving ring strain.

Step 3: The resulting product is a 1,2-diamine, with the stereochemistry of the starting aziridine often dictating the stereochemical outcome of the product. researchgate.net

This methodology provides a robust pathway to complex diamine structures embedded within peptide backbones or as standalone molecules for further synthetic applications. google.com

Strategic Use in Pharmaceutical and Agrochemical Synthesis

The vicinal diamine moiety is a key pharmacophore in a wide range of pharmaceutical agents. Given that di-tert-butyl aziridine-1,2-dicarboxylate is an effective precursor to vicinal diamines, it represents a strategic intermediate in the synthesis of these compounds. The ability to introduce diverse functionalities through the ring-opening reaction allows for the generation of libraries of diamine-containing molecules for screening in drug discovery programs.

Similarly, in agrochemical research, the development of novel pesticides and herbicides often relies on the synthesis of molecules with specific stereochemistry and functional group arrays to ensure target specificity and efficacy. The use of chiral aziridine derivatives like (S)-di-tert-butyl aziridine-1,2-dicarboxylate allows for the enantioselective synthesis of complex molecules, which is critical for producing biologically active agents while minimizing off-target effects.

Protecting Group Chemistry in Multi-step Synthesis

In complex, multi-step organic syntheses, the strategic use of protecting groups is paramount. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are particularly crucial. thieme-connect.de The di-tert-butyl aziridine-1,2-dicarboxylate molecule contains two tert-butyl ester functionalities, which are a key component of its utility in protecting group strategies.

The tert-butyl (t-Bu) ester is a common protecting group for carboxylic acids. Its primary advantage lies in its stability to a wide range of conditions, including basic, nucleophilic, and reductive environments, while being readily cleaved under acidic conditions. organic-chemistry.org

The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). stackexchange.comnih.gov The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene. stackexchange.com Milder acidic conditions, such as aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂), can also be employed for selective deprotection, which is particularly useful when other acid-sensitive groups are present in the molecule. organic-chemistry.orgresearchgate.netorganic-chemistry.org

The tert-butyl ester's cleavage conditions are orthogonal to many other common protecting groups used in peptide and organic synthesis:

Fmoc (9-fluorenylmethoxycarbonyl): Removed by mild base (e.g., piperidine), stable to acid. thieme-connect.de

Cbz (Carboxybenzyl): Removed by hydrogenolysis, stable to the acidic conditions used for t-Bu removal.

Benzyl (B1604629) (Bn) ethers/esters: Removed by hydrogenolysis, generally stable to acid.

Silyl ethers (e.g., TBDMS, TIPS): Removed by fluoride sources (e.g., TBAF), stable to acid. thieme-connect.de

This orthogonality allows for the selective unmasking of the carboxylic acid functions derived from di-tert-butyl aziridine-1,2-dicarboxylate at a specific stage of a synthesis, enabling further transformations such as amide bond formation without disturbing other protected functionalities.

Applications in Polymer Chemistry

Aziridines activated with electron-withdrawing groups on the nitrogen atom can undergo anionic ring-opening polymerization (AROP) to produce linear polyamines. nih.govosti.gov While research has primarily focused on the polymerization of tert-butyl aziridine-1-carboxylate (BocAz), the principles are directly applicable to di-tert-butyl aziridine-1,2-dicarboxylate. mdpi.comresearchgate.netnsf.gov

The tert-butyloxycarbonyl (BOC) group activates the aziridine for AROP and deactivates the lone pair on the nitrogen atoms of the growing polymer chain, which prevents branching reactions that are common in cationic polymerizations of aziridine. nih.gov This leads to the formation of linear polymers. nih.govnih.gov A significant advantage of using a BOC-activated monomer over traditional N-sulfonyl-activated aziridines is the ease of deprotection. osti.gov The sulfonyl groups require harsh reducing agents for removal, whereas the BOC groups can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). nih.govresearchgate.net

The AROP of BocAz yields poly(BocAz), which upon deprotection with TFA, produces linear polyethyleneimine (lPEI). nih.govnsf.gov Linear PEI is a highly sought-after polymer for applications in gene transfection, metal chelation, and CO₂ capture, valued for its high amine density and reduced cytotoxicity compared to its branched counterpart. nih.govmdpi.com Di-tert-butyl aziridine-1,2-dicarboxylate could potentially serve as a monomer or a cross-linking agent in similar polymerization reactions, offering a route to novel functional polyamines.

Table 2: Summary of Anionic Ring-Opening Polymerization of Boc-Aziridine nih.govmdpi.com

| Monomer | Polymerization Method | Resulting Polymer | Deprotection Reagent | Final Product |

|---|

Anionic Ring-Opening Polymerization of tert-Butyl Aziridine-1-carboxylates

The synthesis of linear polyamines, particularly linear polyethyleneimine (lPEI), has been a significant area of research due to the polymer's wide range of applications and its often-superior biocompatibility compared to its branched counterpart. nih.gov While the cationic ring-opening polymerization (CROP) of aziridine typically yields hyperbranched polyethyleneimine (bPEI), the anionic ring-opening polymerization (AROP) of N-activated aziridines has emerged as a key strategy for producing linear structures. nih.govdigitellinc.commdpi.comacs.org

Traditionally, N-sulfonyl-activated aziridines have been the monomers of choice for AROP, leading to the formation of poly(N-sulfonylaziridines). nih.govresearchgate.net The electron-withdrawing sulfonyl group activates the aziridine ring for nucleophilic attack and deactivates the lone pairs on the nitrogen atoms of the polymer backbone, effectively preventing the branching reactions that are characteristic of cationic polymerization. mdpi.com However, a significant drawback of this method is the challenging post-polymerization removal of the sulfonyl groups, which often requires harsh reducing agents and severe reaction conditions to yield the desired polyimine. nih.govresearchgate.net

To address this limitation, research has explored alternative activating groups that are more readily removable. The tert-butyloxycarbonyl (Boc) group, well-known for its tolerance to basic and nucleophilic conditions and its facile removal under mild acidic conditions, has been identified as a promising candidate. mdpi.comresearchgate.net

Research Findings on the AROP of tert-Butyl Aziridine-1-carboxylate (BocAz)

Recent studies have focused on the anionic polymerization of tert-butyl aziridine-1-carboxylate (BocAz), a monomer where the aziridine nitrogen is activated by a Boc group. nih.govresearchgate.net The polymerization is initiated to proceed via AROP, yielding poly(tert-butyl aziridine-1-carboxylate), or poly(BocAz). nsf.govosti.gov Spectroscopic analysis using ¹³C NMR has suggested that the resulting polymer possesses a linear structure, which is consistent with the proposed mechanism where the Boc group's electron-withdrawing nature prevents branching. nih.govresearchgate.netnsf.gov

A critical finding in the AROP of BocAz is the limitation on the achievable molecular weight of the polymer. nih.govnsf.gov The growing poly(BocAz) chains exhibit poor solubility in common solvents that are compatible with anionic polymerization, such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net This low solubility causes the polymer to precipitate from the reaction mixture prematurely, halting further chain growth and limiting the synthesis to low-molecular-weight polymers. mdpi.comresearchgate.net

The results of the anionic ring-opening polymerization of BocAz using BuN(K)Ts as an initiator are summarized in the table below. The degree of polymerization (DP) was determined through ¹H NMR spectroscopic end-group analysis. researchgate.net

| [BocAz]:[Initiator] Ratio | Degree of Polymerization (DP) | Polymer Yield |

|---|---|---|

| 10:1 | 8.1 | High |

| 20:1 | 15.2 | High |

| 40:1 | 17.5 | Moderate |

| 80:1 | 18.0 | Low |

Despite the molecular weight limitations, the most significant advantage of using the Boc-activating group is the straightforward deprotection step. The poly(BocAz) can be cleanly converted to linear polyethyleneimine (lPEI) using trifluoroacetic acid (TFA) under mild conditions. mdpi.comnih.govresearchgate.net This process efficiently removes the Boc groups without degrading the polymer backbone. nih.govmdpi.com

Q & A

Q. What are the optimized synthetic routes for ditert-butyl aziridine-1,2-dicarboxylate, and how does reagent choice impact yield?

The compound is commonly synthesized via nucleophilic substitution between di-tert-butyl azodicarboxylate and 1,3-dibromopropane, achieving ~85% yield under controlled conditions . Key factors include stoichiometric ratios, solvent selection (e.g., THF or DMF), and temperature control. Impurities such as unreacted starting materials or side products (e.g., mono-substituted intermediates) require purification via column chromatography or recrystallization. Variations in bromoalkane chain length (e.g., 1,3-dibromopropane vs. 1,2-dibromoethane) can alter reaction kinetics and product stability .

Q. How can researchers confirm the structural integrity of ditert-butyl aziridine-1,2-dicarboxylate post-synthesis?

Characterization relies on:

- NMR Spectroscopy : H and C NMR to verify tert-butyl groups (δ ~1.4 ppm for H; δ ~80-85 ppm for C) and aziridine ring protons (δ ~2.5-3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns .

- FT-IR : Peaks at ~1740 cm (C=O stretching) and ~1250 cm (C-O of ester groups) .

Q. What safety protocols are critical when handling ditert-butyl aziridine-1,2-dicarboxylate?

The compound is a potential irritant and should be handled in a fume hood with PPE (gloves, goggles). Avoid exposure to moisture or strong acids/bases, which may hydrolyze the ester groups or destabilize the aziridine ring. Storage recommendations include inert atmospheres (argon/nitrogen) and low temperatures (-20°C) .

Advanced Research Questions

Q. How does ditert-butyl aziridine-1,2-dicarboxylate participate in enantioselective synthesis?

The tert-butyl groups act as steric protectors, enabling chiral induction in aziridine-ring-opening reactions. For example, catalytic asymmetric ring-opening with nucleophiles (e.g., Grignard reagents) yields α,β-diamino esters with high enantiomeric excess (ee >90%) when using chiral ligands like BINOL-derived phosphates . Kinetic resolution studies show that reaction temperature and solvent polarity significantly influence selectivity .

Q. What mechanistic insights explain contradictions in polymerization studies involving this compound?

Ditert-butyl aziridine-1,2-dicarboxylate acts as a cross-linking agent in polymer composites. Conflicting data on thermal stability (e.g., TGA curves varying by 20–30°C) arise from differences in cross-linker ratios (e.g., 90:9:1 polymer:cross-linker:initiator) and initiators like ditert-butyl peroxide. Higher cross-linker concentrations improve tensile strength but reduce flexibility due to increased network density .

Q. How can computational modeling optimize reaction pathways for aziridine derivatives?

DFT calculations (e.g., B3LYP/6-31G*) predict transition states for ring-opening reactions, guiding solvent selection (e.g., ethanol vs. water) and nucleophile compatibility. Studies show polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, reducing activation barriers by ~5 kcal/mol compared to nonpolar solvents .

Q. What are the challenges in scaling up biocatalytic syntheses using ditert-butyl aziridine-1,2-dicarboxylate?

Biocatalytic reductions (e.g., using ketoreductases) face substrate inhibition at concentrations >50 mM. Immobilized enzyme systems improve reusability but require pH stabilization (6.5–7.5) and cofactor regeneration (NADH/NADPH). Yield drops >20% at scales >1 L due to mass transfer limitations .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Re-examine purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (<1%) that shift melting points .

- Validate instrumentation : Calibrate NMR spectrometers with internal standards (e.g., TMS) and cross-reference with published databases (e.g., NIST Chemistry WebBook) .

Q. What strategies mitigate side reactions during functionalization of the aziridine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。